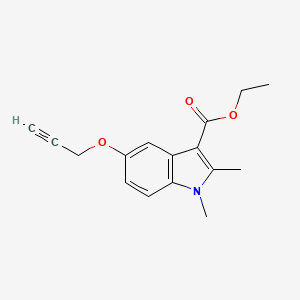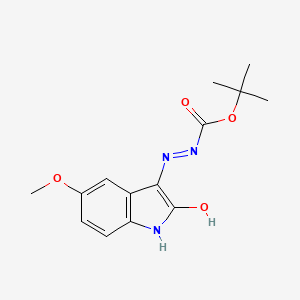![molecular formula C30H27N3O4S B11630418 (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "(6Z)-6-{4-[2-(2,5-dimetilfenoxi)etoxi]-3-metoxibencilideno}-5-imino-3-fenil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona" es una molécula orgánica compleja con posibles aplicaciones en diversos campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de "(6Z)-6-{4-[2-(2,5-dimetilfenoxi)etoxi]-3-metoxibencilideno}-5-imino-3-fenil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona" implica múltiples pasos, incluida la formación del núcleo tiazolo[3,2-a]pirimidina, la introducción de los grupos fenil y metoxibencilideno, y la sustitución imino final. Cada paso requiere condiciones de reacción específicas, como temperatura, disolventes y catalizadores, para obtener el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto implicaría ampliar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar la pureza del producto final e implementar procesos rentables y respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varias reacciones químicas, que incluyen:
Reducción: La adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.
Sustitución: El reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, juegan un papel crucial en la determinación del resultado de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción puede producir un alcohol.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos.
Medicina: Como agente terapéutico potencial para el tratamiento de enfermedades.
Industria: Como precursor para la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual el compuesto ejerce sus efectos implica interacciones con objetivos y vías moleculares específicos. Estos pueden incluir la unión a enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos celulares. Se requieren estudios detallados para dilucidar el mecanismo de acción exacto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiazolo[3,2-a]pirimidina con diferentes sustituyentes. Estos compuestos pueden compartir propiedades químicas y actividades biológicas similares.
Singularidad
La singularidad de "(6Z)-6-{4-[2-(2,5-dimetilfenoxi)etoxi]-3-metoxibencilideno}-5-imino-3-fenil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona" radica en sus sustituyentes específicos, que pueden conferir reactividad química y actividad biológica únicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C30H27N3O4S |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C30H27N3O4S/c1-19-9-10-20(2)26(15-19)37-14-13-36-25-12-11-21(17-27(25)35-3)16-23-28(31)33-24(22-7-5-4-6-8-22)18-38-30(33)32-29(23)34/h4-12,15-18,31H,13-14H2,1-3H3/b23-16-,31-28? |
Clave InChI |
RWYUSPSDGVPIEF-DKTQLMGPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11630335.png)
![2-[(5-Nitroquinolin-8-yl)amino]ethanol](/img/structure/B11630340.png)
![2-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl]benzoic acid](/img/structure/B11630342.png)
![(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630357.png)
![3-(2-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11630363.png)
![Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11630364.png)
![Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11630368.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630379.png)
![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)
![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630395.png)
![4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11630401.png)
![N~2~-benzyl-N-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11630406.png)


